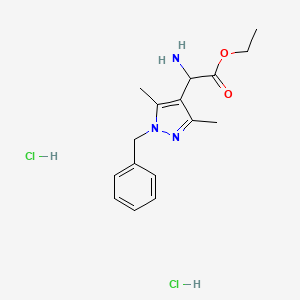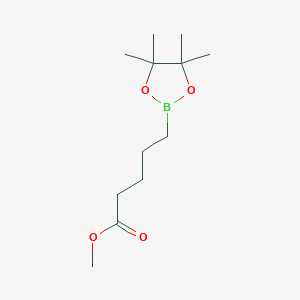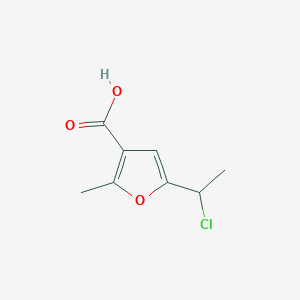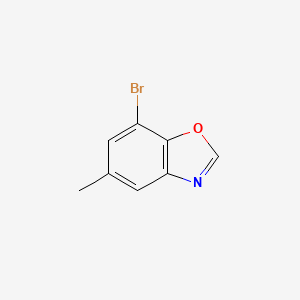![molecular formula C10H10N4 B6618067 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine CAS No. 1544983-84-7](/img/structure/B6618067.png)
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine, also known as 5-Pyridylmethylpyrimidine-2-amine (5-PMPA), is a heterocyclic compound with a wide range of applications in the fields of biochemistry, medicine, and materials science. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells. 5-PMPA has also been used in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, it has been used in the synthesis of various organic compounds, including amines, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
5-PMPA has been widely studied in the field of biochemistry, with a focus on its role as a starting material for the synthesis of various organic compounds. In addition, its use in the synthesis of novel pyrimidine-based dyes and fluorescent molecules has been studied. It has also been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.
Mecanismo De Acción
5-PMPA is believed to act as a nucleophile in organic reactions, due to its electron-rich pyridine ring. The pyridine ring can interact with electrophilic species, resulting in the formation of a new covalent bond. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PMPA have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-PMPA in lab experiments include its availability, low cost, and ease of synthesis. It can be synthesized from readily available starting materials, and the reaction is typically carried out at room temperature. However, the reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Direcciones Futuras
The future directions for 5-PMPA include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, further research into its use as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells could be beneficial. Finally, further research into its antioxidant properties could lead to potential applications in medicine and healthcare.
Métodos De Síntesis
5-PMPA can be synthesized from pyridine and formaldehyde, which are both readily available in the laboratory. The reaction involves a condensation reaction between the two starting materials, which results in a pyridylmethylpyrimidine-2-amine derivative. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Propiedades
IUPAC Name |
5-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-6-8(7-14-10)5-9-3-1-2-4-12-9/h1-4,6-7H,5H2,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPPBLDRBWGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Pyridin-2-yl)methyl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)

![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)



![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)




![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
